molecular formula C18H29Cl2NO3 B2488652 1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride CAS No. 1216448-64-4

1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

Cat. No. B2488652
CAS RN: 1216448-64-4
M. Wt: 378.33
InChI Key: DYVINTXYIWLMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the formation of Schiff bases through keto–amine tautomerism, where hydroxy H atoms shift from Schiff bases to N atoms, contributing to the formation of strong intramolecular N—H⋯O hydrogen bonds (Ozek et al., 2006). Additionally, the synthesis and structural characterization of compounds containing similar functional groups highlight the complexity and versatility of these molecules (Rzeszotarski et al., 1979).

Molecular Structure Analysis

The molecular structure of related compounds exhibits significant features, including positional disorder and various intramolecular interactions like C—H⋯π and π–π, which influence the molecular packing (Odabaşoǧlu et al., 2003). Crystal structure analysis provides insights into the conformations and intermolecular hydrogen bonds forming three-dimensional networks (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-(4-Chlorophenoxy)ethoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride and its analogs often lead to complex reactions, such as 1,3-dipolar cycloadditions, which are instrumental in synthesizing various derivatives and exploring different chemical pathways (Bach et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including crystal systems and space groups, are crucial for understanding their stability and reactivity. Studies have detailed the crystal structures and properties, emphasizing the importance of molecular conformations and intermolecular interactions in determining the physical characteristics of these compounds (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of compounds like this compound, are influenced by their molecular structure and the presence of functional groups. These properties are critical for their potential applications in various chemical reactions and syntheses (Vogt et al., 2013).

Scientific Research Applications

Synthesis and Reactivity

  • The reactions of various alkenes with tris(2,4-pentanedionato)manganese(III) in acetic acid at room temperature have been studied, leading to the formation of cyclic peroxides like 4-acetyl-3-methyl-1,2-dioxan-3-ol. This research highlights the potential of manganese(III)-induced ring formation and radical side reactions, which could be relevant for understanding the reactivity of complex organic compounds including those similar to the compound (Nishino et al., 1991).
  • Another study focused on the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen. This research provides insights into the formation of cyclic peroxides, which could be relevant for the synthesis or reactivity of similar complex molecules (Qian et al., 1992).

Applications in Medicinal Chemistry

  • The synthesis and evaluation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds have been conducted to determine their affinity for beta-1 and beta-2 adrenoceptors. Such studies are crucial for developing cardioselective beta-adrenoceptor blocking agents, which could inform the pharmacological potential of structurally related compounds (Rzeszotarski et al., 1979).

Antimicrobial Activity

  • The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents have been explored, starting from compounds like 2-(4-bromo phenyl) methyl cyanide. Research in this area highlights the potential for developing new antimicrobial agents from structurally complex molecules (Doraswamy & Ramana, 2013).

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO3.ClH/c1-20(16-5-3-2-4-6-16)13-17(21)14-22-11-12-23-18-9-7-15(19)8-10-18;/h7-10,16-17,21H,2-6,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVINTXYIWLMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COCCOC1=CC=C(C=C1)Cl)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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